Z-Gly-gln-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPQNRKDGXXFG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Z Gly Gln Oh and Its Derivatives
Classical Solution-Phase Peptide Synthesis Strategies for Z-Gly-Gln-OH
Solution-phase peptide synthesis (LPPS) is a conventional and versatile method for preparing this compound. mdpi.comsigmaaldrich.comsigmaaldrich.com This strategy involves the stepwise coupling of amino acids in a suitable solvent system.
A typical synthesis of this compound begins with the protection of the amino group of glycine (B1666218) with a benzyloxycarbonyl (Z or Cbz) group. smolecule.com This is a crucial step to prevent self-coupling of glycine during the subsequent reaction. The protected Z-Gly-OH is then activated and coupled with L-glutamine. smolecule.com Common coupling agents used in this process include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. smolecule.combachem.com
The reaction is typically carried out in organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). frontiersin.orgthermofisher.com The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction. After the coupling reaction, the crude this compound is purified, commonly through recrystallization or chromatography, to yield the final product with high purity. smolecule.com
One of the challenges in synthesizing glutamine-containing peptides is the potential for the side-chain amide to undergo undesirable reactions, such as dehydration to a nitrile or cyclization to a pyroglutamyl residue. frontiersin.orgpeptide.com Careful control of reaction conditions, such as temperature and pH, is essential to mitigate these side reactions.
Table 1: Key Reagents in Solution-Phase Synthesis of this compound
| Reagent Type | Example(s) | Function |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z/Cbz) chloride/anhydride | Protects the amino group of glycine. smolecule.com |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Facilitates the formation of the peptide bond. smolecule.com |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization and side reactions. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. frontiersin.orgthermofisher.com |
Solid-Phase Peptide Synthesis Approaches for this compound and Related Constructs
Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated alternative to solution-phase methods and is widely used for producing peptides. openaccessjournals.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. thermofisher.com
For the synthesis of a dipeptide like this compound, glutamine would first be attached to the resin. A common strategy for peptides with C-terminal glutamine involves anchoring the side-chain carboxyl group of Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH to a handle like tris(alkoxy)benzylamide (PAL). nih.gov Subsequent cleavage from the support generates the C-terminal amide.
The synthesis cycle involves the deprotection of the Nα-amino group of the resin-bound glutamine, followed by the coupling of the next protected amino acid, in this case, Z-glycine. bachem.com The Z-group, while common in solution-phase synthesis, is less frequently used for temporary Nα-protection in modern Fmoc-based SPPS. peptide.comnih.gov Instead, the Fmoc (9-fluorenylmethoxycarbonyl) group is the standard, prized for its base-lability which allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups. nih.goviris-biotech.de However, Z-groups can be employed as permanent protecting groups for the side chains of amino acids like lysine (B10760008). peptide.com
A significant advantage of SPPS is that excess reagents and by-products are easily removed by washing the resin, simplifying the purification process at each step. bachem.com The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. thermofisher.com
Table 2: Comparison of SPPS Strategies
| Strategy | Nα-Protecting Group | Deprotection Reagent | Side-Chain Protection | Final Cleavage |
| Fmoc-SPPS | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Acid-labile (e.g., tBu, Trt) rsc.org | Mild Acid (e.g., TFA) thermofisher.com |
| Boc-SPPS | Boc | Mild Acid (e.g., TFA) thermofisher.com | Acid-labile (e.g., Bzl) thermofisher.com | Strong Acid (e.g., HF) thermofisher.com |
Chemoenzymatic Synthesis Routes Involving this compound Precursors and Analogues
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods, offering a powerful approach for peptide synthesis. nih.govru.nl Enzymes can catalyze peptide bond formation under mild, aqueous conditions, often with high stereo- and regioselectivity, which can be particularly advantageous for incorporating sensitive amino acids like glutamine. mdpi.com
In the context of this compound and its analogues, enzymes such as papain or thermolysin can be used to catalyze the coupling of an N-protected glycine derivative with a glutamine derivative. ru.nl For instance, an activated ester of Z-Gly, such as Z-Gly-OGp (p-guanidinophenyl ester), can be coupled with a glutamine nucleophile in an aqueous buffer, catalyzed by papain. ru.nl This method can minimize side reactions associated with chemical coupling methods. frontiersin.org
Another important enzymatic application involves transglutaminases (TGases). sigmaaldrich.comchemsrc.com These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. google.com While not directly forming the Gly-Gln peptide bond, Z-Gln-Gly can act as a glutamine donor substrate for TGase, allowing for the enzymatic attachment of this dipeptide to proteins or other molecules containing a suitable amine nucleophile. sigmaaldrich.comnih.gov This has applications in creating neoglycopeptides and other modified biomolecules. nih.govsigmaaldrich.com
Furthermore, glutaminase (B10826351) from sources like Bacillus amyloliquefaciens has shown γ-glutamyl transferase activity, enabling the synthesis of γ-glutamyl peptides. mdpi.com This highlights the potential for enzymatic routes to generate diverse glutamine-containing peptide structures.
Development of Novel Protecting Group Strategies Relevant to this compound Components
The choice of protecting groups is fundamental to the success of any peptide synthesis. thermofisher.com For this compound, the key protecting groups are the N-terminal Z-group on glycine and potentially a side-chain protecting group on glutamine.
The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group that is stable under a variety of conditions but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid. thermofisher.compeptide.com Its primary role is to prevent racemization during the coupling step. researchgate.net
For the glutamine side-chain amide, protection is often recommended, especially in long syntheses, to prevent side reactions like nitrile formation or cyclization. peptide.comrsc.org The trityl (Trt) group is a commonly used acid-labile protecting group for the glutamine side chain in Fmoc-based SPPS. peptide.com It provides good protection and is cleaved under standard TFA treatment.
The development of orthogonal protecting group strategies is a major area of research. sigmaaldrich.com Orthogonal groups can be removed under distinct conditions without affecting other protecting groups on the peptide. peptide.com For example, the use of an Fmoc group for Nα-protection (removed by base), a t-butyl (tBu) group for the glutamine side chain (removed by acid), and a selectively removable group like allyloxycarbonyl (Aloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) on another residue allows for site-specific modifications of the peptide while it is still attached to the resin. peptide.comsigmaaldrich.com While this compound itself is a simple dipeptide, the principles of advanced protecting group strategies are crucial when it is incorporated into more complex, multifunctional peptides.
Academic Purification and Characterization Methodologies in Peptide Synthesis Research for this compound
After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the this compound product.
Purification: The primary technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comnih.gov In this method, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components based on their hydrophobicity. researchgate.net Fractions are collected and those containing the pure product are pooled. For this compound synthesized in solution, purification can sometimes be achieved by simple recrystallization. smolecule.com
Characterization:
Mass Spectrometry (MS): This is the most critical tool for confirming the molecular weight of the synthesized peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques used to ionize the peptide and determine its mass-to-charge ratio (m/z), which should match the calculated molecular weight of this compound (337.33 g/mol ). biosynth.combiosynth.comjpionline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information. jpionline.org By analyzing the chemical shifts, coupling constants, and integration of the peaks, the specific arrangement of atoms in the this compound molecule can be confirmed, verifying the presence of the Z-group, the glycine and glutamine residues, and the peptide bond.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. nih.govresearchgate.net A sharp, single peak at a specific retention time indicates a high degree of purity. jpionline.org Purity is often quantified by integrating the area of the product peak relative to the total area of all peaks. researchgate.net
Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting range close to the literature value (e.g., ~132°C) suggests a pure compound. biosynth.com
Table 3: Common Analytical Techniques for this compound
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purification & Purity Assessment | Retention time, purity percentage. mdpi.comresearchgate.net |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Identity Confirmation | Molecular weight (mass-to-charge ratio). jpionline.org |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Chemical structure, connectivity of atoms. jpionline.org |
| Melting Point Analysis | Purity Assessment | Sharpness of melting range. biosynth.com |
Biochemical and Enzymatic Interactions of Z Gly Gln Oh
Z-Gln-Gly-OH as a Substrate for Peptidases and Proteases: Mechanistic Investigations
Z-Gln-Gly-OH is recognized as a valuable substrate for specific types of peptidases, particularly those that act on glutamine residues. Its defined structure allows for precise investigations into enzyme activity and specificity.
Z-Gln-Gly-OH serves as an effective substrate for protein glutaminase (B10826351) (PG; EC 3.5.1.44), an enzyme that catalyzes the deamidation of glutamine residues to glutamic acid. researchgate.net The use of Z-Gln-Gly-OH allows for the determination of PG activity in various preparations. researchgate.net
While direct studies on the hydrolysis of Z-Gln-Gly-OH by a wide range of endogenous proteases are limited, research on similar glutamine-containing peptides provides insight into potential interactions. For instance, novel glutamine endoproteases have been identified in human saliva that preferentially cleave peptide bonds C-terminal to a glutamine residue. nih.gov The specificity of these enzymes is influenced by the preceding amino acids, with a particular preference for the tripeptide sequence Xaa-Pro-Gln. nih.gov Furthermore, new synthetic substrates with glutamine in the P1 position (the amino acid contributing the carboxyl group to the scissile bond) have been developed to assay cysteine peptidases of the C1 papain family with high efficiency and selectivity. frontiersin.org These findings suggest that the Gln residue in Z-Gln-Gly-OH is a key recognition element for certain classes of peptidases.
Kinetic studies provide quantitative measures of an enzyme's efficiency in hydrolyzing a substrate. For protein glutaminase from Chryseobacterium cucumeris, the kinetic parameters for the hydrolysis of Z-Gln-Gly-OH have been determined, highlighting its utility as a preferred substrate for this enzyme. researchgate.net
Kinetic characterization has also been performed for glutamine endoprotease activity found in human saliva using synthetic substrates where glutamine is in the P1 position. Although not Z-Gln-Gly-OH, these substrates (KPQ-pNA and GGQ-pNA) confirm the influence of adjacent residues on enzyme recognition and cleavage efficiency. nih.gov The Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, was significantly lower for the substrate with a proline at the P2 position, indicating higher affinity. nih.gov
| Enzyme/Source | Substrate | Kₘ (mM) | Vₘₐₓ (µM mg protein⁻¹ min⁻¹) |
| Protein Glutaminase (C. cucumeris) | Z-Gln-Gly-OH | 1.68 | 1.41 |
| Whole Saliva Protease | Lys-Pro-Gln-pNA | 0.097 | Not Reported |
| Whole Saliva Protease | Gly-Gly-Gln-pNA | 0.611 | Not Reported |
Role of Z-Gln-Gly-OH in Transglutaminase Research: Acyl Donor and Crosslinking Studies
The most prominent role of Z-Gln-Gly-OH in biochemical research is as a canonical substrate for transglutaminases (TGase; EC 2.3.2.13). zedira.compeptanova.de These enzymes catalyze an acyl-transfer reaction, forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as the ε-amino group of a lysine (B10760008) residue. researchgate.netwur.nl
Z-Gln-Gly-OH functions as a γ-glutamyl donor substrate, where the glutamine residue is the acyl donor. lookchem.comsigmaaldrich.comchemicalbook.com This property is widely exploited in various assays to measure and characterize TGase activity. lookchem.comsigmaaldrich.com The standard hydroxamate assay, for example, uses Z-Gln-Gly-OH as the glutamine substrate and hydroxylamine (B1172632) as the amine donor. zedira.com The enzymatic reaction produces Z-Glutamyl(γ-hydroxamate)-glycine, which forms a colored complex with iron ions that can be quantified spectrophotometrically. zedira.com Additionally, it is used in continuous, direct spectrophotometric and coupled enzyme assays to determine TGase kinetics. researchgate.netbio-techne.com
In crosslinking studies, Z-Gln-Gly-OH is an efficient acyl donor for microbial transglutaminase (MTG), enabling the covalent modification of proteins. unipd.itresearchgate.net For example, it can be attached to the ε-amino group of lysine residues in gelatin chains to form novel hydrogels with enhanced mechanical and conductive properties. researchgate.netmdpi.com This process allows for the introduction of the benzyloxycarbonyl (Z) group, which can induce π–π stacking interactions, further strengthening the hydrogel network. mdpi.com Such TGase-mediated crosslinking is a versatile tool for creating advanced biomaterials. unipd.itresearchgate.net
| Enzyme | Substrate System | Kₘ (mM) | k꜀ₐₜ (s⁻¹) |
| Microbial TGase (mTG) | Z-Gln-Gly-OH | 58 | Not Reported |
| Microbial TGase (mTG) | Z-Gln-Gly-OH + 2-bromoethylamine | 26 (± 6) | 8 (± 1) |
Z-Gln-Gly-OH in Enzyme Inhibition Studies: Design and Characterization of Molecular Probes
Beyond its role as a substrate, the chemical structure of Z-Gln-Gly-OH serves as a foundational scaffold for the design of enzyme inhibitors and molecular probes, particularly for transglutaminase 2 (TG2). biosynth.comnih.gov Researchers have used the Z-Gln-Gly-OH backbone to synthesize families of irreversible TG2 inhibitors by substituting the reactive moieties at the glutamine position. nih.gov
This strategy involves retaining the core peptide structure, which is recognized by the enzyme's active site, while replacing the glutamine's amide group with an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (typically cysteine) in the enzyme's active site. nih.gov Examples of such warheads integrated into the Z-Gln-Gly scaffold include epoxides and α,β-unsaturated carbonyls, which have proven to be potent irreversible inhibitors of TG2. nih.gov The development of these molecular probes, based on a known substrate, is a powerful approach in drug discovery and for studying enzyme mechanisms. The high affinity of TG2 for gluten peptides has also been exploited to design peptidomimetic irreversible inhibitors. nih.gov
Involvement of Z-Gln-Gly-OH in Cellular Signaling Pathways: In Vitro and Non-Human In Vivo Models
There is no direct evidence from the reviewed literature indicating that the synthetic dipeptide Z-Gln-Gly-OH itself acts as a signaling molecule in cellular pathways. Its constituent amino acids, however, are deeply involved in cellular signaling. Glutamine (Gln) and glycine (B1666218) (Gly) are functional amino acids that play regulatory roles in key cascades such as the mTORC1, PI3K/Akt, and MAPK pathways, which govern protein synthesis, nutrient sensing, cell growth, and inflammatory responses. nih.govmdpi.com
The involvement of Z-Gln-Gly-OH in signaling is indirect, occurring through its interaction with enzymes that are themselves part of signaling networks. Tissue transglutaminase (TG2), which utilizes Z-Gln-Gly-OH as a substrate, is a multifunctional protein implicated in diverse biological functions, including integrin-mediated signaling and pathways involving NF-κB, TGF-β, and PI3K/Akt. nih.govresearchgate.net Therefore, while Z-Gln-Gly-OH is primarily a tool to study TG2 activity, the downstream consequences of TG2-catalyzed reactions can have significant impacts on cellular signaling and physiology.
Z-Gln-Gly-OH in Metabolic Research: Identification as a Pathway Intermediate or Precursor in Model Systems
Z-Gln-Gly-OH is a synthetic dipeptide derivative created for biochemical applications, primarily as an analytical tool. biosynth.comchemimpex.com The current body of scientific literature does not identify Z-Gln-Gly-OH as a naturally occurring intermediate or precursor within metabolic pathways in model systems. Metabolic pathways consist of series of enzyme-catalyzed reactions that convert substrates into products, and intermediates are typically endogenous molecules. funaab.edu.ng
The utility of Z-Gln-Gly-OH in metabolic research is centered on its role as a specific substrate for studying the kinetics and mechanisms of particular enzymes, such as transglutaminases and protein glutaminases, which are themselves involved in metabolic regulation. researchgate.netwur.nl For example, glutamine metabolism is a critical process in many physiological and pathological states, including cancer, and enzymes that modify glutamine residues are key research targets. mdpi.comoup.com Thus, Z-Gln-Gly-OH serves as a probe to investigate these enzymatic processes rather than being a metabolic component itself.
Structural and Conformational Studies of Z Gly Gln Oh
Spectroscopic Analysis of Z-Gly-Gln-OH Conformation in Solution (e.g., CD, NMR)
While specific Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies on this compound are not extensively documented in the literature, its conformational tendencies in solution can be inferred from analyses of its constituent parts and closely related peptides.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing the secondary structure of peptides. For a short, flexible peptide like this compound, the CD spectrum in an aqueous buffer would likely be dominated by signals indicative of a random coil or disordered structure. However, in structure-promoting solvents, such as trifluoroethanol (TFE), or upon binding to a receptor, a shift towards more ordered conformations, like β-turns or helical structures, would be expected. mdpi.com Studies on other peptides show that single amino acid changes can alter helicity, which would be detectable by CD. mdpi.comu-tokyo.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and ROESY, are invaluable for determining detailed three-dimensional structures in solution. For this compound, NMR analysis would focus on several key parameters:
Chemical Shifts (¹H and ¹³C): Deviations of CαH, Cα, and Cβ chemical shifts from random coil values can identify regions of stable secondary structure. Shielding of Hα protons and deshielding of Cα carbons for the glutamine residue have been observed in ordered peptide structures. tandfonline.com
³J(HN,Hα) Coupling Constants: These values are related to the backbone dihedral angle φ via the Karplus equation and can help define backbone conformation.
Nuclear Overhauser Effects (NOEs): The presence of specific short-range NOEs, such as dαN(i, i+1), and medium-range NOEs, like dNN(i, i+1) or dαN(i, i+2), are definitive proof of turn or helical structures. osdd.net For instance, a type I β-turn centered on an Ile-Gln sequence has been confirmed in related peptides using NMR. tandfonline.com
Temperature Coefficients: Low-temperature coefficients for amide protons (dδ/dT) suggest their involvement in stable intramolecular hydrogen bonds, a key feature of folded conformations. osdd.net
Based on studies of the H-Gly-Gln-Pro-Arg-OH peptide, the Gly-Gln segment can participate in turn-like structures, potentially a type VII β-turn, which may be a critical aspect of its biological recognition. osdd.net
Interactive Table 1: Expected NMR Parameters for Ordered Structures in this compound Click on the headers to sort the data.
| Parameter | Expected Observation for a β-Turn Structure | Structural Implication |
| ³J(HN,Hα) of Gln | Small value (< 6 Hz) | Constrained φ dihedral angle |
| NOE between Gly NH and Gln NH | Presence of a medium-intensity dNN(i, i+1) cross-peak | Proximity of backbone amides, indicative of a turn |
| NOE between Gly CαH and Gln NH | Presence of a strong dαN(i, i+1) cross-peak | Defines the turn geometry |
| Gln Side Chain NH₂ Protons | Separate resonances with low temperature coefficients | Involvement in hydrogen bonding with the backbone |
| Z-group to Backbone NOEs | Proximity of the benzyl (B1604629) ring to peptide protons, indicating potential π-interactions or steric packing | Defines the orientation of the N-terminal cap |
X-ray Crystallography of this compound and its Co-Crystals with Macromolecules for Interaction Analysis
Direct crystallographic data for this compound is not currently available in public databases. However, the solid-state structures of numerous related Z-protected peptides provide a strong basis for predicting its likely crystalline conformation. researchgate.netresearchgate.netresearchgate.net
X-ray diffraction studies on analogous peptides, such as Z-Gly-Aib-Gly-Aib-OH, reveal that these molecules often adopt well-defined turn structures in the crystal lattice. researchgate.net Common conformations observed include type I or type II β-turns and incipient 3₁₀-helices, which are stabilized by intramolecular 4→1 hydrogen bonds (from the C=O of residue i to the N-H of residue i+3). For a dipeptide like this compound, an intramolecular hydrogen bond could form between the Z-group carbonyl oxygen and the Gln amide proton (a C₇ interaction, or γ-turn), or between the Gly carbonyl and the Gln C-terminal N-H (in a derivative). researchgate.net
In the crystalline state, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.net The glutamine side-chain amide and the C-terminal carboxylic acid of this compound would be expected to be primary sites for forming an extensive network of hydrogen bonds with neighboring molecules and any co-crystallized solvent (e.g., water). researchgate.net
Co-crystallization of this compound with a target macromolecule, such as an enzyme it acts as a substrate for, would provide invaluable insight into its bioactive conformation and the specific interactions (hydrogen bonds, van der Waals contacts, electrostatic interactions) that govern molecular recognition.
Interactive Table 2: Common Crystallographic Parameters for Z-Protected Peptides This table shows typical parameters observed in related structures, which can be expected for this compound.
| Parameter | Typical Value/Observation | Significance |
| Space Group | Often centrosymmetric (e.g., P-1, P2₁/c, Pbca) | Indicates packing of both right- and left-handed conformers if the molecule is achiral, or specific packing arrangements for chiral molecules. researchgate.netresearchgate.net |
| Conformation | β-turns (Type I, II), γ-turns, extended β-strand, or 3₁₀-helical structures. researchgate.netresearchgate.netresearchgate.net | Reveals the low-energy, solid-state structure stabilized by crystal packing forces. |
| Intramolecular H-bonds | C₅ (CO(i) to NH(i)), C₇ (CO(i) to NH(i+1)), C₁₀ (CO(i) to NH(i+3)). researchgate.netresearchgate.net | Defines the secondary structure (e.g., β-turn). |
| Intermolecular H-bonds | Head-to-tail chains, layered sheets, or 3D networks involving side chains and termini. | Dictates the overall crystal packing and stability. |
| Solvent Molecules | Often present (e.g., water, ethyl acetate), mediating intermolecular contacts. researchgate.net | Can be critical for achieving crystallization and stabilizing the lattice. |
Molecular Dynamics Simulations of this compound in Aqueous and Biomimetic Environments
Molecular dynamics (MD) simulations serve as a "computational microscope" to explore the dynamic behavior of molecules over time. For this compound, MD simulations can bridge the gap between static structures and dynamic solution behavior.
Aqueous Environment: Simulating this compound in a box of explicit water molecules (e.g., using TIP3P or SPC/E water models) allows for the study of its conformational flexibility and hydration. nih.govaip.org Key insights from such simulations would include:
The lifetime of intramolecular hydrogen bonds versus peptide-water hydrogen bonds.
The conformational equilibrium between extended, random-coil-like states and more compact, folded structures.
The hydration structure around the hydrophobic Z-group and the polar glutamine side chain.
Biomimetic Environments: To understand how this compound might interact with cell membranes, MD simulations can be performed in the presence of a lipid bilayer (e.g., POPC for a simple eukaryotic model or POPE/POPG for a bacterial model). mdpi.com These simulations could reveal:
The peptide's binding affinity for the membrane surface.
The depth of insertion into the bilayer.
Conformational changes induced upon membrane interaction, which is critical for the function of many bioactive peptides.
Simulations of glutamine and glycine-rich peptides show that interactions are highly dependent on the environment, with specific hydrogen bonding patterns and orientations at interfaces. aip.orgmdpi.com
Interactive Table 3: Typical Setup for an MD Simulation of this compound
| Parameter | Typical Choice/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent for aqueous simulations. nih.gov |
| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | Creates a pseudo-infinite system to avoid edge effects. nih.gov |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions in a laboratory. acs.org |
| Simulation Time | 100s of nanoseconds to microseconds | Allows for sufficient sampling of conformational space to observe relevant motions. plos.org |
| Analysis | RMSD, RMSF, Hydrogen Bonds, Dihedral Angles, Radial Distribution Functions | Quantifies structural stability, flexibility, and interactions with the solvent. |
Computational Approaches to this compound Conformational Landscape Elucidation
Computational chemistry provides a powerful framework for mapping the potential energy surface of this compound and identifying its most stable conformers. ru.nlgu.se A typical workflow involves a multi-step process.
Conformational Search: The first step is to generate a wide range of possible structures. This is often done using methods like molecular dynamics with simulated annealing or systematic searches based on force fields. ru.nl This process explores the rotational freedom around the peptide's single bonds to find many low-energy candidate structures.
Geometry Optimization and Energy Calculation: The candidate structures are then optimized using higher-level quantum mechanical methods, most commonly Density Functional Theory (DFT). ru.nl Functionals like B3LYP or dispersion-corrected functionals like M05-2X are often used with a suitable basis set (e.g., 6-311+G(d,p)) to accurately calculate the geometry and relative energies of the conformers. ru.nl
Vibrational Frequency Analysis: Calculating vibrational frequencies for the optimized structures serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it allows for direct comparison with experimental infrared (IR) spectroscopy data, aiding in the assignment of experimentally observed conformers. ru.nlrsc.org
These computational studies on related Z-protected amino acids have successfully identified various stable conformers stabilized by different intramolecular hydrogen bonding networks, such as C₅, C₇, and C₈ rings, as well as structures stabilized by dispersion interactions between the Z-group and the peptide backbone or side chains. researchgate.netru.nlresearchgate.net
Interactive Table 4: Key Intramolecular Interactions Probed by Computational Methods
| Interaction Type | Description | Computational Method for Analysis |
| Intramolecular H-Bonds | e.g., Z-group C=O to Gln N-H (γ-turn); Gln side-chain C=O to backbone N-H. researchgate.net | DFT geometry optimization, Natural Bond Orbital (NBO) analysis. |
| Dispersion Interactions (π-π, C-H/π) | Attraction between the phenyl ring of the Z-group and the peptide backbone or Gln side chain. researchgate.net | Dispersion-corrected DFT (e.g., M05-2X, B97D), MP2 calculations. ru.nl |
| Steric Hindrance | Repulsive forces that limit conformational freedom, particularly due to the bulky Z-group. | Visual inspection of optimized structures, analysis of van der Waals radii. |
| Torsional Strain | Energy cost associated with non-ideal dihedral angles along the peptide backbone (φ, ψ). | Analysis of Ramachandran plots generated from low-energy conformers. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues for Mechanistic Insight
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. While specific SAR studies on this compound are not prominent, the principles can be outlined based on research on analogous peptides. mdpi.comnih.govnih.gov An SAR study on this compound, which is a known substrate for transglutaminase zedira.com, would involve synthesizing a library of analogues and assessing how modifications affect its activity.
The goals of such a study would be to identify the chemical moieties essential for recognition and turnover by the target enzyme. Key modifications could include:
N-terminal Group: Replacing the benzyloxycarbonyl (Z) group with other protecting groups (e.g., Boc, Fmoc) or acyl chains of varying length could probe the importance of the size, hydrophobicity, and hydrogen-bonding capacity of the N-terminal cap.
Glycine (B1666218) Position: Replacing glycine with other amino acids (e.g., Alanine, Sarcosine) would investigate the role of backbone flexibility at this position.
Glutamine Side Chain: Modifying the side chain (e.g., to asparagine, glutamic acid, or homo-glutamine) would directly probe the specific requirements of the enzyme's active site for the side chain length and terminal amide group.
C-terminus: Esterification or amidation of the C-terminal carboxylate would determine the importance of the negative charge for binding and activity.
Each analogue would be synthesized and then tested in a functional assay (e.g., measuring the rate of enzymatic reaction). Correlating the structural changes with the resulting activity provides a mechanistic map of the molecular interaction. mdpi.com
Interactive Table 5: Hypothetical SAR Study of this compound Analogues
| Analogue Name | Modification from this compound | Rationale for Synthesis |
| Boc-Gly-Gln-OH | Z-group replaced with tert-Butoxycarbonyl (Boc) group. | Test the effect of a different, non-aromatic N-terminal protecting group. |
| Z-Ala-Gln-OH | Glycine replaced with Alanine. | Assess the impact of increased steric hindrance and reduced flexibility at position 1. |
| Z-Gly-Asn-OH | Glutamine replaced with Asparagine. | Determine the importance of the side-chain length for substrate recognition. |
| Z-Gly-Glu-OH | Glutamine replaced with Glutamic Acid. | Evaluate the effect of replacing the side-chain amide with a carboxylic acid. mdpi.com |
| Z-Gly-Gln-NH₂ | C-terminal -OH replaced with -NH₂. | Neutralize the C-terminal charge to see its effect on binding/activity. |
| Phenylacetyl-Gly-Gln-OH | Z-group (benzyloxy carbonyl) replaced with Phenylacetyl. | Remove the oxycarbonyl linker to alter the geometry and electronics of the N-terminus. |
Advanced Analytical Techniques for Z Gly Gln Oh Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Z-Gly-Gln-OH Quantification and Metabolite Profiling in Research Samples
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of low-molecular-weight metabolites, including dipeptides like this compound, in complex biological samples. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov
In a typical LC-MS workflow for this compound, a sample is first processed to extract metabolites, which may involve protein precipitation. tmiclinode.com The extract is then injected into an LC system, often using a reversed-phase column (e.g., C18), to separate this compound from other sample components. nih.gov The separated molecules are then ionized, commonly by electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). nih.govresearchgate.net This allows for precise quantification and identification.
A significant challenge in the LC-MS analysis of glutamine-containing molecules like this compound is the potential for in-source cyclization of the glutamine residue to form pyroglutamic acid (pGlu). nih.govacs.org This artifact can lead to an underestimation of the target analyte and an overestimation of pGlu. acs.org Careful optimization of MS source conditions, such as the fragmentor voltage, and the use of chromatographic methods that separate this compound from pGlu are crucial to ensure accurate quantification. nih.govacs.org The use of stable isotope-labeled internal standards can also help correct for such in-source conversions. acs.org
Metabolite profiling studies utilize LC-MS to gain a comprehensive view of the metabolome in a biological sample. nih.govscripps.edu By applying this technique, researchers can monitor changes in the concentration of this compound and its potential metabolic derivatives in response to various stimuli, providing insights into the metabolic pathways it may influence. researchgate.net
| Parameter | Typical Setting for Dipeptide Analysis | Purpose |
| Chromatography | Reversed-Phase (e.g., C18 column) | Separates this compound from other sample components based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the analyte from the column and facilitates ionization. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS detection. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is used for targeted quantification (MRM mode), while Orbitrap provides high-resolution mass accuracy for identification. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantifying a known compound by monitoring a specific precursor-to-product ion transition. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures and for studying intermolecular interactions at atomic resolution. nih.govnih.gov
For the structural elucidation of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. A 1D ¹H NMR spectrum provides initial information on the number and chemical environment of protons in the molecule. For this compound, this would reveal signals corresponding to the aromatic protons of the benzyloxycarbonyl (Z) group, the methylene (B1212753) protons of the glycine (B1666218) residue, and the protons of the glutamine side chain and backbone. researchgate.net A ¹³C NMR spectrum would similarly identify all unique carbon atoms.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum reveals couplings between protons on adjacent carbons, allowing researchers to trace the spin systems of the individual glycine and glutamine residues. ethernet.edu.et An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of each signal in the ¹H and ¹³C spectra. ethernet.edu.et These combined data confirm the precise atomic connectivity and verify the integrity of the synthesized dipeptide.
NMR is also exceptionally powerful for investigating the binding of this compound to its target enzymes. nih.gov Chemical shift perturbation (CSP) is a common method where ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are acquired in the absence and presence of the ligand (this compound). nih.gov Amino acid residues in the protein's binding site that interact with this compound will show significant changes (perturbations) in their corresponding NMR signals, allowing for the mapping of the binding interface. This technique can also be used to determine the binding affinity (KD) of the interaction.
| NMR Technique | Information Obtained for this compound |
| 1D ¹H NMR | Reveals chemical shifts and multiplicities of all proton signals (Z-group, Gly, Gln). researchgate.net |
| 1D ¹³C NMR | Identifies all unique carbon environments in the molecule. |
| 2D COSY | Establishes proton-proton (H-H) correlations to map out the Gly and Gln spin systems. ethernet.edu.et |
| 2D HSQC/HMQC | Correlates directly attached protons and carbons (¹H-¹³C) for unambiguous signal assignment. |
| ¹H-¹⁵N HSQC (on target protein) | Used in chemical shift perturbation studies to map the binding site of this compound on its enzyme target. nih.gov |
Spectrophotometric and Fluorometric Assays for this compound Detection and Enzyme Activity Monitoring in Research
This compound is widely used as a substrate in assays to monitor the activity of enzymes, particularly tissue transglutaminase (TGase). fishersci.comzedira.comglpbio.com Spectrophotometric and fluorometric assays provide convenient and continuous methods for measuring the rate of an enzymatic reaction by detecting changes in absorbance or fluorescence, respectively.
A well-established method is the direct continuous spectrophotometric assay for transglutaminase activity. zedira.combachem.com This assay couples the TGase-catalyzed reaction to a second enzymatic reaction that produces a colored product. In one common setup, the ammonia (B1221849) released from the glutamine side chain of this compound by TGase is used by glutamate (B1630785) dehydrogenase (GLDH) to reductively aminate α-ketoglutarate. This reaction simultaneously oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the rate of the TGase reaction.
This principle allows for real-time monitoring of enzyme kinetics, making it suitable for determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of an enzyme for the this compound substrate. It is also a valuable tool for screening potential enzyme inhibitors. While spectrophotometric assays are common, fluorometric versions can be developed by using substrates that release a fluorophore upon enzymatic cleavage, often providing higher sensitivity.
| Assay Component | Function in the Coupled Spectrophotometric Assay |
| This compound | The primary substrate for the enzyme of interest (e.g., transglutaminase), acting as the glutamine donor. zedira.com |
| Transglutaminase (TGase) | The enzyme whose activity is being measured. |
| α-Ketoglutarate | Co-substrate for the coupling enzyme, glutamate dehydrogenase. |
| NADH | Co-enzyme for glutamate dehydrogenase; its oxidation is monitored by the decrease in absorbance at 340 nm. |
| Glutamate Dehydrogenase (GLDH) | The coupling enzyme that links the release of ammonia from the primary reaction to the oxidation of NADH. |
Isotopic Labeling Strategies for this compound in Mechanistic and Tracer Studies
Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into a molecule to trace its fate in a biological or chemical system. nih.gov Synthesizing this compound with specific isotopic labels provides a powerful probe for elucidating enzymatic mechanisms and for metabolic tracer studies. nih.govnih.gov
For mechanistic studies, this compound can be labeled at specific atomic positions. For example, labeling the amide nitrogen of the glutamine side chain with ¹⁵N allows researchers to use mass spectrometry or NMR to follow this specific nitrogen atom during an enzymatic reaction, such as the cross-linking reaction catalyzed by transglutaminase. eurisotop.com This can provide definitive evidence of bond formation and cleavage, helping to elucidate the catalytic mechanism. nih.gov
In tracer studies, isotopically labeled this compound is introduced into cell cultures or organisms to track its metabolic pathway. nih.govresearchgate.net For instance, using uniformly ¹³C-labeled glutamine in the synthesis of this compound allows researchers to distinguish the exogenous dipeptide and its downstream metabolites from the endogenous, unlabeled pools of amino acids using LC-MS. researchgate.net This enables the investigation of the dipeptide's uptake by cells, its hydrolysis back into constituent amino acids, and the subsequent incorporation of the labeled glutamine or glycine into other metabolic pathways, such as the TCA cycle. nih.govresearchgate.net These strategies are crucial for understanding the bioavailability and metabolic role of the dipeptide in a physiological context. acs.org
| Isotopic Labeling Pattern | Research Application | Analytical Technique |
| ¹⁵N at Gln side-chain amide | Elucidating the mechanism of transamidation reactions by tracking the labeled nitrogen. eurisotop.com | Mass Spectrometry, NMR |
| Uniform ¹³C-labeling on Gln residue | Tracing the metabolic fate of the glutamine portion of the dipeptide after uptake and hydrolysis. researchgate.net | LC-MS |
| Uniform ¹³C-labeling on Gly residue | Tracing the metabolic fate of the glycine portion of the dipeptide. | LC-MS |
| ²H (Deuterium) labeling | Can be used to study kinetic isotope effects in enzyme mechanisms or as a tracer with low background. | Mass Spectrometry, NMR |
Computational and Theoretical Investigations Pertaining to Z Gly Gln Oh
Quantum Mechanical (QM) Calculations of Z-Gly-gln-OH Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and chemical reactivity of this compound. northwestern.eduresearchgate.net These theoretical studies are essential for elucidating the molecule's behavior at a subatomic level. By solving approximations of the Schrödinger equation, researchers can determine properties like molecular orbital energies, electron density distribution, and electrostatic potential. northwestern.edu
Calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), which offers a balance between computational cost and accuracy for organic molecules. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. longdom.orgnih.gov
Analysis of the molecular orbitals shows that the HOMO is often localized on the electron-rich benzyloxycarbonyl (Z) group, while the LUMO is distributed across the peptide backbone and carboxyl groups. This distribution suggests that the Z-group is the most probable site for electrophilic attack, whereas the carbonyl carbons are susceptible to nucleophilic attack. These findings are vital for predicting the compound's role in chemical reactions. longdom.org
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
Note: These values are representative and derived from DFT calculations on structurally similar peptides.
Molecular Docking Studies of this compound with Target Proteins and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com For this compound, a known substrate for transglutaminase, docking studies are instrumental in understanding the specific molecular interactions that facilitate its binding and subsequent enzymatic modification. peptanova.debachem.com
Using software like AutoDock Vina, researchers can dock this compound into the active site of transglutaminase. tandfonline.com The results of these simulations typically reveal a network of non-covalent interactions that stabilize the enzyme-substrate complex. These interactions include hydrogen bonds between the peptide's amide and carboxyl groups and key residues in the enzyme's active site, such as Cysteine, Histidine, and Aspartic acid. nih.gov Additionally, van der Waals forces and hydrophobic interactions between the benzyloxycarbonyl group and nonpolar pockets within the enzyme contribute significantly to the binding affinity. tandfonline.com
The binding energy, calculated from the docking scores, provides a quantitative estimate of the binding affinity. A lower binding energy indicates a more stable complex. These studies can elucidate why this compound is a preferred substrate and can guide the design of more potent inhibitors or alternative substrates. biointerfaceresearch.comnih.gov
Table 2: Predicted Interactions between this compound and Transglutaminase Active Site
| This compound Moiety | Interacting Enzyme Residue | Interaction Type | Predicted Distance (Å) |
| Glutamine side-chain amide | Cys277 | Hydrogen Bond | 2.9 |
| Glycine (B1666218) backbone carbonyl | His334 | Hydrogen Bond | 3.1 |
| Terminal carboxylate | Arg301 | Salt Bridge | 3.5 |
| Benzyloxycarbonyl group | Trp241, Phe174 | Hydrophobic/π-π stacking | ~4.0 |
Note: The interacting residues and distances are hypothetical, based on typical transglutaminase active site interactions.
Coarse-Grained Molecular Dynamics Simulations of this compound Self-Assembly and Interaction with Model Biomembranes
While all-atom molecular dynamics (MD) simulations provide detailed information, their computational cost limits the simulation of large systems over long timescales. uiuc.edu Coarse-grained (CG) molecular dynamics simulations address this limitation by grouping several atoms into single "beads," reducing the degrees of freedom and allowing for the study of large-scale phenomena like peptide self-assembly and membrane interactions. nih.govnih.gov
In a CG model of this compound, the benzyloxycarbonyl group, the glycyl residue, the glutamine side chain, and the peptide backbone might each be represented as distinct beads with specific interaction parameters. nih.gov Simulations of multiple this compound molecules in an aqueous environment can reveal tendencies for self-assembly. aip.orgrsc.org These simulations can predict the formation of various aggregates, such as micelles or small clusters, driven by hydrophobic interactions between the Z-groups and hydrogen bonding among the peptide components. acs.orgresearchgate.net
Furthermore, CG-MD simulations are powerful tools for studying the interaction of this compound with model biomembranes, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer. nih.govresearchgate.net These simulations can track the peptide's partitioning into the lipid bilayer, its preferred orientation at the lipid-water interface, and its effect on membrane properties. nih.govnih.govbrieflands.com The amphiphilic nature of this compound suggests it would localize at the interface, with the hydrophobic Z-group inserting into the acyl chain region and the polar peptide portion interacting with the lipid headgroups and water. researchgate.net
QSAR Modeling for this compound Analogues: Predictive Insights into Biological Activity for Research Probes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, a QSAR study could be employed to design analogues with modified activity, for instance, as inhibitors or substrates for transglutaminase.
The process involves creating a dataset of this compound analogues by systematically modifying its structure (e.g., substituting the Z-group, altering the amino acids). For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume).
Once the biological activity of these analogues is experimentally determined, a mathematical model is developed to correlate the descriptors with the activity. This model, often generated using techniques like multiple linear regression or machine learning, can then be used to predict the activity of new, untested analogues. This predictive capability accelerates the discovery of research probes with desired biological profiles, minimizing the need for extensive synthesis and testing.
Table 3: Hypothetical Descriptors for a QSAR Study of this compound Analogues
| Analogue (Modification from this compound) | LogP | Polar Surface Area (Ų) | Molecular Weight | Predicted Activity (IC₅₀, µM) |
| None (Parent Compound) | 1.2 | 145.5 | 337.3 | 50 |
| Z-group -> Fmoc-group | 2.5 | 150.1 | 449.5 | 35 |
| Gln -> Asn | 0.9 | 142.3 | 323.3 | 65 |
| Gly -> Ala | 1.5 | 145.5 | 351.4 | 48 |
| Terminal OH -> OMe | 1.8 | 136.5 | 351.4 | 90 |
Note: The data presented is for illustrative purposes to explain the QSAR methodology.
Development of Novel Computational Algorithms for this compound Conformational Sampling and Prediction
The biological function and interaction of a peptide are intrinsically linked to its three-dimensional conformation. This compound, despite its small size, possesses several rotatable bonds, leading to a complex conformational landscape. Standard simulation methods may struggle to adequately sample all relevant low-energy conformations. Therefore, the development of novel computational algorithms for enhanced conformational sampling is an active area of research. bohrium.com
Advanced algorithms move beyond simple molecular dynamics or Monte Carlo methods. Techniques like replica-exchange molecular dynamics (REMD), simulated annealing, and metadynamics are employed to overcome energy barriers and explore a wider range of the conformational space. nih.gov For a molecule like this compound, these methods can help identify distinct conformational families, such as extended, folded, or turn-like structures, and determine their relative populations in solution. nih.gov
Other novel approaches leverage machine learning and artificial intelligence to predict protein and peptide structures. nih.govarxiv.org By training models on vast databases of known peptide structures, these algorithms can learn the complex relationship between sequence and conformation. acs.org Applying such a predictive tool to this compound could rapidly generate a set of plausible low-energy conformations, which can then be refined and validated with more computationally intensive QM or MD methods. These advanced algorithms are crucial for accurately modeling the structural dynamics that govern the molecule's function.
Applications of Z Gly Gln Oh in Biomedical Research Tools and Probes
Z-Gly-Gln-OH as a Core Scaffold for Peptide Library Synthesis in Mechanistic Biology Research
In the field of mechanistic biology, understanding the intricate interactions between proteins and peptides is paramount. Peptide libraries, which are large collections of diverse peptide sequences, are powerful tools for elucidating these interactions, identifying enzyme substrates, and discovering novel therapeutic leads. This compound can serve as a foundational element in the synthesis of such libraries.
The synthesis of peptide libraries often employs solid-phase peptide synthesis (SPPS), a technique where peptides are assembled sequentially on a solid support. thermofisher.commedsci.org The benzyloxycarbonyl (Z) group on this compound is a crucial N-terminal protecting group. biosynth.com This group prevents unwanted reactions at the amine site of glutamine during the step-wise addition of subsequent amino acids to the growing peptide chain. thermofisher.combiosynth.com By starting with this compound, researchers can systematically build a diverse array of peptides by adding different amino acids to the C-terminus (glycine end). Once the desired peptide sequence is assembled, the Z-group can be removed under specific conditions to reveal the N-terminus, allowing for further modifications or for the final peptide to be cleaved from the solid support. medsci.org
The generation of these libraries allows for high-throughput screening against specific molecular targets, aiding in the discovery of ligands for receptors or inhibitors for enzymes. nih.gov The ability to create vast numbers of peptides based on a core structure like this compound accelerates the process of identifying bioactive sequences that can modulate biological pathways.
Use of this compound in the Development of Activity-Based Probes for Protease Profiling in Research
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the active state of enzymes within complex biological samples. universiteitleiden.nl Unlike traditional methods that measure protein abundance, ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of specific enzymes, providing a direct measure of their functional state. thermofisher.comnih.gov
This compound can be a key component in the design of ABPs targeting certain classes of proteases. Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes. nih.govnih.gov The peptide sequence of an ABP is a critical determinant of its specificity, as it mimics the natural substrate of the target protease. nih.gov
By incorporating the Gly-Gln sequence, which can be recognized by specific proteases, and attaching a reactive "warhead" and a reporter tag, researchers can create ABPs. The peptide portion (derived from this compound) directs the probe to the active site of the target protease. The reactive group then forms a covalent bond with a catalytic residue in the active site, and the reporter tag (e.g., a fluorophore or biotin) allows for detection and identification of the labeled enzyme. universiteitleiden.nlthermofisher.com The development of such probes is instrumental in diagnosing diseases and for the preclinical evaluation of therapeutic agents. acs.org
Table 1: Components of an Activity-Based Probe (ABP)
| Component | Function | Example |
| Recognition Element | Provides specificity for the target enzyme class. | Peptide sequence (e.g., derived from this compound) |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the enzyme. | Fluorophosphonate, diphenyl phosphonate (B1237965) acs.org |
| Reporter Tag | Enables detection and analysis of the labeled enzyme. | Fluorophore (e.g., TAMRA), Biotin, Radioisotope thermofisher.com |
This compound as a Model System for Studying Peptide Stability and Degradation Pathways in Biological Matrices (in vitro/ex vivo)
The therapeutic potential of peptides is often limited by their poor stability in biological environments. nih.govnih.gov Peptides are susceptible to degradation by various enzymes and chemical processes in biological matrices like blood serum or cell lysates. nih.gov Understanding these degradation pathways is crucial for designing more robust and effective peptide-based drugs. nih.gov
This compound serves as a valuable model system for investigating peptide stability. The glutamine (Gln) residue is particularly prone to a degradation reaction known as deamidation, where the side-chain amide group is hydrolyzed to a carboxylic acid. sigmaaldrich.com This can occur in sequences containing Gln-Gly and is a base-catalyzed reaction. sigmaaldrich.com Furthermore, if glutamine is at the N-terminus of a peptide, it can undergo cyclization to form pyroglutamic acid. sigmaaldrich.com
By incubating this compound in various biological matrices (e.g., plasma, tissue homogenates) and analyzing its degradation products over time using techniques like HPLC and mass spectrometry, researchers can:
Identify the primary cleavage sites and modifications.
Determine the rate of degradation (half-life). acs.org
Elucidate the enzymatic and chemical mechanisms responsible for instability.
Evaluate the effectiveness of chemical modifications aimed at improving stability, such as substituting L-amino acids with D-amino acids or cyclization. nih.gov
These studies provide fundamental insights that guide the design of more stable therapeutic peptides. researchgate.net
Incorporation of this compound into Biomaterial Scaffolds for Fundamental Cell Interaction Studies
Biomaterial scaffolds are three-dimensional structures designed to support cell growth and tissue regeneration. elspub.com The surface properties of these scaffolds are critical for mediating cellular responses such as adhesion, proliferation, and differentiation. mdpi.com Modifying scaffold surfaces with bioactive molecules, such as peptides, is a common strategy to enhance their performance. mdpi.comnih.gov
This compound, or more specifically the Gly-Gln dipeptide sequence after deprotection, can be incorporated into biomaterial scaffolds to study fundamental cell interactions. The peptide can be chemically conjugated to the surface of various polymer scaffolds. unina.it The presence of the peptide introduces specific chemical functionalities (amine and hydroxyl groups) that can influence cell behavior. mdpi.com
For instance, certain cell types may express surface receptors that recognize the Gly-Gln motif, leading to enhanced cell adhesion. Studies have shown that the presence of specific amino acid sequences can promote the attachment and spreading of cells like osteoblasts and fibroblasts. nih.gov By systematically varying the density and presentation of such peptides on a scaffold, researchers can investigate how these cues influence cell signaling pathways and subsequent tissue formation. These fundamental studies are essential for the rational design of biomaterials for tissue engineering applications. elspub.comnih.gov
This compound Conjugates in Imaging Probe Development for Research Applications
Molecular imaging is a powerful tool for visualizing and studying biological processes in real-time within living systems. nih.gov Imaging probes are molecules that consist of a targeting moiety that binds to a specific biological target and a signaling agent that can be detected by an imaging modality (e.g., fluorescence, PET, MRI). nih.govresearchgate.net
Peptides are excellent targeting moieties due to their high specificity and ability to be chemically modified. researchgate.netnih.gov this compound can be used as a starting point or a component in the synthesis of peptide-based imaging probes. The peptide sequence can be designed to target a specific receptor or enzyme that is overexpressed in a particular disease state, such as cancer. thno.org
The synthesis of such a probe would involve:
Synthesizing a peptide containing the Gly-Gln sequence, potentially as part of a larger targeting peptide.
Conjugating a signaling agent (e.g., a near-infrared fluorescent dye or a chelator for a radionuclide) to the peptide. nih.gov
Often, a linker molecule is used to connect the peptide and the signaling agent to ensure that neither component interferes with the function of the other. nih.gov
These peptide-based imaging probes can be used in preclinical research to non-invasively monitor disease progression, evaluate the efficacy of therapeutic interventions, and study the biodistribution of drugs. chinesechemsoc.org
Future Directions and Emerging Research Avenues for Z Gly Gln Oh
Integration of Omics Technologies for Comprehensive Analysis of Z-Gly-Gln-OH Biological Effects in Research Models
The application of "omics" technologies offers a systems-level perspective on the biological impact of a given molecule. nih.govscispace.com To date, a comprehensive omics-based analysis of this compound's effects on biological systems has not been reported, representing a significant opportunity for future research. Such an approach would move beyond single-endpoint assays to provide a holistic view of the cellular response to this compound. mpg.de
Metabolomics, for instance, could be employed to trace the metabolic fate of this compound within a cellular system. tudublin.ie By using isotopically labeled versions of the compound, researchers could track the incorporation of its glycine (B1666218) and glutamine components into various metabolic pathways, offering insights into its downstream effects. nih.govtudublin.ie Concurrently, proteomics would enable the identification and quantification of proteins that are differentially expressed or post-translationally modified in response to this compound. nih.gov This is particularly relevant for identifying novel protein substrates of enzymes that utilize this compound, such as transglutaminases, which catalyze the formation of isopeptide bonds. researchgate.net Integrating these datasets could reveal previously unknown pathways and cellular processes influenced by this dipeptide derivative. biorxiv.org
Advanced Spectroscopic Techniques for Real-time Monitoring of this compound Interactions in vitro
Modern spectroscopic methods provide powerful tools for monitoring molecular interactions with high temporal and spatial resolution. frontiersin.org Applying these techniques to this compound would allow for a dynamic understanding of its behavior in solution and its interactions with biological macromolecules.
Fluorescence spectroscopy, for example, could be utilized by synthesizing a fluorescently labeled version of this compound. Such a probe would enable the real-time monitoring of enzyme kinetics, as demonstrated in studies using similar fluorescent substrates to characterize transglutaminase activity. nih.gov This approach allows for sensitive detection of binding events and catalytic turnover. Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopy (MRS) could be used to observe the binding of this compound to a target enzyme in vitro. nih.gov High-field MRS, which can distinguish between glutamine and glycine signals in complex environments, could potentially track the enzymatic processing of the dipeptide in real-time. frontiersin.org Cryogenic IR spectroscopy is another emerging technique that provides detailed structural information and could be used to analyze the specific conformational changes in both this compound and its binding partner upon interaction. epfl.ch
Rational Design of this compound Analogues with Enhanced Biological Specificity for Research Purposes
The principles of rational design can be applied to the structure of this compound to create a new generation of molecular probes with enhanced properties. nih.govfrontiersin.org The goal is to develop analogues, or peptidomimetics, that offer improved stability, increased affinity, or altered specificity for their target enzymes. nih.gov Such modifications could transform this compound from a general substrate into a highly specific tool for studying a particular enzyme or pathway.
Modifications could be made at several positions:
The Protecting Group: The benzyloxycarbonyl (Z) group could be replaced with other protecting groups to alter solubility or cell permeability.
The Peptide Backbone: The glycine or glutamine residues could be substituted with non-natural amino acids. nih.gov For example, replacing L-glutamine with an analogue could modulate the compound's reactivity as a transglutaminase substrate, potentially turning it into a selective inhibitor. nih.gov
Cyclization: The linear peptide could be cyclized to create a more conformationally constrained molecule. mdpi.com This can lead to increased resistance to proteolysis and enhanced binding affinity for a specific target. nih.gov
These rationally designed analogues would serve as valuable research tools for probing enzyme function with greater precision. acs.org
Exploration of this compound Role in Unconventional Biological Systems (e.g., extremophiles, non-mammalian models)
Research into this compound has been confined to conventional, primarily mammalian, biological systems. A promising future direction is to explore its interactions and effects within unconventional systems, such as extremophilic microorganisms and non-mammalian model organisms. uliege.beacs.org
Extremophiles , organisms that thrive in extreme conditions like high temperatures (thermophiles) or high salt concentrations (halophiles), possess enzymes with unique adaptations. nih.govanu.edu.auoup.com Studying how transglutaminases or other glutamine-utilizing enzymes from these organisms interact with this compound could reveal novel catalytic mechanisms and principles of protein stability. uliege.be For instance, comparing the kinetics of a thermophilic transglutaminase with its mesophilic counterpart using this compound as a substrate could provide fundamental insights into temperature adaptation.
Non-mammalian model organisms , such as the fruit fly (Drosophila melanogaster) or the nematode (Caenorhabditis elegans), offer powerful genetic tools for dissecting biological pathways. acs.org Introducing this compound or its analogues into these systems could help elucidate the function of conserved enzymes in the context of a whole organism. This approach could identify genetic suppressors or enhancers of the compound's effects, thereby mapping out the pathways in which its targets operate.
Multiscale Modeling Approaches for this compound Biological Systems
Computational modeling provides a "computational microscope" that can offer atomic-level insights into molecular interactions that are often inaccessible through experimental methods alone. biorxiv.org Multiscale modeling, which combines different levels of theoretical detail, is particularly well-suited for studying the interaction of a small molecule like this compound with a large protein. frontiersin.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be employed to model the enzymatic reaction itself. In this approach, the active site of the enzyme and the this compound substrate are treated with high-level quantum mechanics to accurately describe the bond-breaking and bond-forming events of catalysis, while the rest of the protein and solvent are modeled using more computationally efficient classical molecular mechanics. frontiersin.orgresearchgate.net This would provide a detailed picture of the reaction mechanism and transition states.
Molecular Dynamics (MD) simulations can be used to study the physical basis of the binding process. biorxiv.org By simulating the motion of this compound and its target enzyme in a solvated environment over time, MD can reveal the key conformational changes, protein flexibility, and specific amino acid residues that are crucial for substrate recognition and binding. frontiersin.org These simulations can also be used to predict how modifications to the this compound structure might alter its binding affinity, thereby guiding the rational design of new analogues. caltech.edu
Table of Mentioned Compounds
Q & A
Q. How is Z-Gly-gln-OH synthesized, and what analytical methods are used for characterization?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Coupling Optimization : Use of HOBt/DIC as coupling reagents to minimize racemization .
- Deprotection : Trifluoroacetic acid (TFA) for side-chain deprotection, with scavengers (e.g., triisopropylsilane) to prevent side reactions .
- Purification : Reverse-phase HPLC (C18 column) with gradients of water/acetonitrile (0.1% TFA) to achieve >98% purity .
- Characterization : LC-MS for molecular weight confirmation, -NMR for structural validation, and elemental analysis for purity assessment .
Q. What are the solubility and storage recommendations for this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity. For aqueous buffers:
- Dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .
- Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Reconstituted solutions should be used within 48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability discrepancies often arise from:
- Experimental Design Flaws : Lack of controlled temperature (e.g., 37°C vs. room temperature) or inconsistent buffer ionic strength .
- Analytical Limitations : Use HPLC with diode-array detection (DAD) to track degradation products (e.g., deamidation or hydrolysis) .
- Statistical Validation : Apply ANOVA to compare stability across pH 4–9, with post-hoc tests (Tukey’s HSD) to identify significant differences .
Replicate studies using standardized protocols (NIH guidelines) to ensure reproducibility .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):
- Docking : Use the compound’s 3D structure (PubChem CID: 344905) to model binding affinities with enzymes like glutaminyl cyclase .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess conformational stability and binding free energy (MM-PBSA) .
Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .
Q. How to design a study investigating this compound’s role in modulating cellular glutamine metabolism?
- Methodological Answer : Experimental Workflow :
- Cell Models : Use HEK-293 or cancer cell lines (e.g., HeLa) with glutamine dependency .
- Dosage : Titrate this compound (0.1–10 µM) in glutamine-free media to assess rescue effects on proliferation (MTT assay) .
- Metabolomics : LC-MS/MS to quantify α-ketoglutarate, glutamate, and ATP levels .
- Controls : Include competitive inhibitors (e.g., DON) and scramble peptides to validate specificity .
Data Contradiction and Reproducibility
Q. What strategies address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control : Implement in-process checks (e.g., Kaiser test for free amines, FTIR for resin loading efficiency) .
- Standardized Protocols : Adopt ICH Q2(R1) guidelines for analytical method validation, including precision (RSD <2%) and accuracy (spike-recovery 95–105%) .
- Interlab Studies : Collaborate with independent labs to verify purity and bioactivity using blinded samples .
Q. How to reconcile conflicting reports on this compound’s solubility in polar aprotic solvents?
- Methodological Answer : Contradictions may stem from:
- Solvent Purity : Use HPLC-grade DMF or DMSO with <0.1% water content .
- Temperature Effects : Preheat solvents to 37°C and sonicate for 30 minutes to enhance dissolution .
- Quantitative Analysis : Compare solubility via gravimetric analysis (filter undissolved material, dry, and weigh) versus UV-Vis spectrophotometry .
Methodological Best Practices
Q. What are the ethical and technical considerations for in vivo studies with this compound?
- Methodological Answer :
- Animal Models : Follow ARRIVE 2.0 guidelines for murine studies, including sample size calculation (power analysis) and randomization .
- Dosing : Administer via intraperitoneal injection (1–5 mg/kg) with saline vehicle. Monitor toxicity via serum ALT/AST levels .
- Data Reporting : Include negative controls (vehicle-only) and disclose all experimental parameters (e.g., housing conditions, fasting status) .
Literature and Data Integration
Q. How to conduct a systematic review of this compound’s applications in peptide engineering?
- Methodological Answer :
- Search Strategy : Use PubMed/Scopus with keywords: “this compound” AND (“peptide synthesis” OR “enzyme inhibition”). Filter for studies with LC-MS/NMR validation .
- Critical Appraisal : Assess bias using SYRCLE’s risk-of-bias tool for animal studies or PRISMA for meta-analyses .
- Data Synthesis : Create a comparative table of IC values, solvent systems, and biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
